molecular formula C13H11NO2 B8768169 2-Methoxy-5-(pyridin-2-yl)benzaldehyde CAS No. 163257-19-0

2-Methoxy-5-(pyridin-2-yl)benzaldehyde

Cat. No.: B8768169
CAS No.: 163257-19-0
M. Wt: 213.23 g/mol
InChI Key: CGQZKVZSNWLPER-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-2-yl)benzaldehyde is a high-value chemical building block in medicinal chemistry and organic synthesis. Its core research application is serving as a critical precursor in the synthesis of Perampanel (Fycompa), an AMPA receptor antagonist used in the treatment of epilepsy . The compound integrates methoxy and pyridinyl functional groups on a benzaldehyde scaffold, making it a versatile intermediate for constructing more complex heterocyclic systems. The synthetic route to this compound has been optimized for industrial-scale production, often involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-methoxypyridine-5-boronic ester and a 2-halopyridine . Researchers value this compound for its role in developing central nervous system (CNS) active pharmaceuticals. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

163257-19-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methoxy-5-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-6-5-10(8-11(13)9-15)12-4-2-3-7-14-12/h2-9H,1H3

InChI Key

CGQZKVZSNWLPER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Methoxy-5-(pyridin-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocycles. The compound can undergo various reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to primary alcohols.
  • Electrophilic Substitution : The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

These reactions enable the synthesis of derivatives that possess diverse biological activities and industrial applications .

Biological Applications

Pharmaceutical Research
Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and possess selective toxicity towards tumor cells while sparing normal cells .

Bioimaging Applications
A notable application involves the use of fluorescein conjugates derived from this compound for bioimaging. These conjugates have demonstrated low cytotoxicity and high cell permeability, making them suitable for imaging living cells. For example, a fluorescein-2-(pyridin-2-ylmethoxy)benzaldehyde conjugate has been developed for the selective detection of mercury ions in biological systems, showcasing its utility in environmental monitoring and cellular studies .

Industrial Applications

Dyes and Pigments Production
The compound is also employed in the production of dyes and pigments due to its vibrant color properties. Its derivatives are used to create materials with specific optical characteristics, which are valuable in various industrial applications such as textiles and coatings .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Environmental Sensing

Another research project focused on the development of a fluorescent sensor based on a derivative of this compound for detecting heavy metals in water sources. The sensor demonstrated high selectivity for mercury ions over other metal ions, highlighting its potential for environmental applications.

Data Table: Summary of Applications

Application Area Specific Use Key Findings/Properties
Chemical SynthesisBuilding block for organic compoundsFacilitates diverse chemical reactions
Pharmaceutical ResearchAntimicrobial and anticancer agentsSelective toxicity towards cancer cells
BioimagingFluorescent probes for cellular imagingLow cytotoxicity; effective detection of heavy metals
IndustrialProduction of dyes and pigmentsVibrant colors; applicable in textiles and coatings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The pyridin-2-yl group distinguishes 2-Methoxy-5-(pyridin-2-yl)benzaldehyde from analogs with alternative substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Property Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridin-2-yl C₁₃H₁₁NO₂ ~221 Synthetic intermediate; potential pharmacological precursor
2-Methoxy-5-(thiophen-2-yl)benzaldehyde Thiophen-2-yl C₁₂H₁₀O₂S 218.27 Exhibits distinct ¹H-NMR shifts (δ 10.02 ppm for aldehyde) due to thiophene’s electron-rich nature
2-Methoxy-5-(trifluoromethyl)benzaldehyde Trifluoromethyl C₉H₇F₃O₂ 204.15 Higher lipophilicity (logP ~2.8); CAS 146539-83-5; used in agrochemicals
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde 6-Fluoropyridin-3-yl C₁₃H₉FNO₂ 245.22 Fluorine enhances electronegativity, improving metabolic stability

Key Observations:

  • Electronic Effects : Pyridin-2-yl substituents introduce electron-withdrawing characteristics, reducing aldehyde reactivity compared to electron-donating groups like methoxy. Thiophene analogs (e.g., 2-Methoxy-5-(thiophen-2-yl)benzaldehyde) exhibit stronger conjugation, altering UV-Vis absorption profiles .
  • Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., 2-Methoxy-5-(trifluoromethyl)benzaldehyde) show increased hydrophobicity, favoring membrane permeability in drug design .
  • Synthetic Utility : Pyridinylvinyl-benzaldehydes (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde) demonstrate planarity and extended conjugation, critical for optoelectronic materials .

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy : The aldehyde proton in 2-Methoxy-5-(thiophen-2-yl)benzaldehyde resonates at δ 10.02 ppm, whereas pyridinyl analogs may show downfield shifts due to pyridine’s electron-withdrawing effect .
  • Crystallography: trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde crystallizes in the monoclinic P21/c space group with unit cell parameters (a = 12.6674 Å, b = 7.2173 Å), indicating a non-planar structure. In contrast, trifluoromethyl derivatives exhibit tighter packing due to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methoxy-5-(pyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 2-methoxy-5-bromobenzaldehyde and pyridin-2-ylboronic acid. Optimize conditions by using a palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous DMF as solvent, and inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography . For alternative routes, consider formylation of pre-functionalized pyridine intermediates using Vilsmeier-Haack conditions (POCl₃/DMF) .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to light, moisture, or high temperatures (>25°C). Use personal protective equipment (gloves, goggles) during handling, and ensure adequate ventilation to mitigate inhalation risks. Refer to safety data sheets (SDS) for hazard mitigation, including immediate rinsing with water upon skin/eye contact .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.0 ppm) and pyridine/methoxy substituents. Use deuterated solvents (CDCl₃ or DMSO-d₆) .
  • FTIR : Identify key functional groups: C=O stretch (~1680–1710 cm⁻¹), aromatic C-H (~3000–3100 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~227.0953 g/mol for C₁₃H₁₁NO₂) .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in synthesized this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Compare retention times with known impurities (e.g., unreacted boronic acid or brominated intermediates). For structural confirmation, isolate impurities via preparative HPLC and analyze via ¹H NMR or LC-MS/MS .

Q. What strategies mitigate side reactions during cross-coupling steps involving the pyridinyl moiety?

  • Methodological Answer : To suppress undesired homo-coupling or deboronation:

  • Use freshly distilled solvents (e.g., DMF) to eliminate moisture.
  • Optimize catalyst loading (1–5 mol% Pd) and base (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Introduce protecting groups (e.g., silyl ethers) on reactive aldehyde sites prior to coupling .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :

  • Acidic conditions : The aldehyde group may undergo hydration or acetal formation. Test stability in HCl (0.1–1 M) via NMR monitoring.
  • Basic conditions : Aldehydes can undergo Cannizzaro reactions at high pH (>10). Avoid NaOH/KOH unless intentional.
  • Oxidative conditions : Susceptible to oxidation to carboxylic acid; use antioxidants (e.g., BHT) in storage .

Q. How can discrepancies between computational and experimental data (e.g., rotational barriers) be resolved?

  • Methodological Answer : For rotational barriers (e.g., aldehyde group torsion), combine high-resolution FTIR or microwave spectroscopy with DFT calculations (B3LYP/6-311++G** basis set). Calibrate theoretical models using experimental torsional frequencies (~50–100 cm⁻¹ range) .

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